MSO Versus BSO: Target Selectivity Profile — GS Inhibition and Convulsant Activity
Methionine sulfoximine (MSO) and buthionine sulfoximine (BSO) exhibit mutually exclusive target selectivity despite structural homology. MSO potently inhibits glutamine synthetase (GS) and produces convulsions in vivo, whereas BSO exhibits no detectable GS inhibition and does not produce convulsions [1]. BSO instead selectively inhibits γ-glutamylcysteine synthetase, the first committed step in glutathione biosynthesis [2].
| Evidence Dimension | Glutamine synthetase (GS) inhibition and in vivo convulsant activity |
|---|---|
| Target Compound Data | Detectable GS inhibition; produces convulsions when injected into mice |
| Comparator Or Baseline | BSO (buthionine sulfoximine): No detectable GS inhibition; no convulsions when injected into mice |
| Quantified Difference | Qualitative binary difference: presence versus absence of both GS inhibition and convulsant activity |
| Conditions | Mouse model; in vivo injection; enzyme assay |
Why This Matters
Procuring BSO for GS-targeted research will yield false-negative results, as BSO does not inhibit GS at any concentration, fundamentally misaligning the experimental design.
- [1] Griffith OW, Meister A. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). J Biol Chem. 1979;254(16):7558-7560. PMID: 38242. View Source
- [2] Meister A. On the biochemistry of glutamine and glutathione. In: Enzymes Dependent on Pyridoxal Phosphate and Other Carbonyl Compounds as Cofactors. Pergamon Press; 1991:21-28. doi:10.1016/B978-0-08-040820-0.50008-X. View Source
